4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride

Description

Systematic Nomenclature and Structural Identification

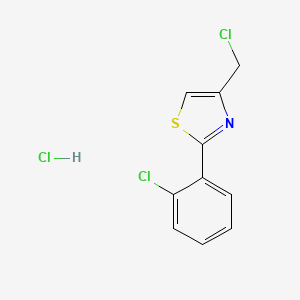

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's molecular formula is C₁₀H₈Cl₃NS, with a molecular weight of 280.60 grams per mole. The systematic name precisely describes the positioning of substituents on the thiazole ring: the chloromethyl group occupies the 4-position, while the 2-chlorophenyl group is attached at the 2-position of the 1,3-thiazole core structure.

The compound exists as a hydrochloride salt, indicated by the addition of hydrogen chloride (1:1 stoichiometry) to the parent thiazole molecule. This salt formation significantly influences the compound's physical properties, including its crystalline structure and solubility profile. The Chemical Abstracts Service has assigned the registry number 1533868-34-6 to this specific hydrochloride salt form, distinguishing it from the free base compound.

Structural analysis reveals that the thiazole ring maintains its characteristic five-membered heterocyclic architecture containing both sulfur and nitrogen atoms. The chloromethyl substituent introduces additional reactivity through the presence of a reactive carbon-chlorine bond, while the 2-chlorophenyl group contributes to the compound's electronic properties through its aromatic system and halogen substitution. The three-dimensional arrangement of these substituents creates specific steric and electronic environments that influence the compound's chemical behavior and potential interactions with biological targets.

The compound's structural features can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is ClC1=CC=CC=C1C2=NC(CCl)=CS2.[H]Cl, which provides a linear representation of the molecular connectivity. This notation clearly illustrates the connectivity between the chlorophenyl ring, the thiazole core, and the chloromethyl substituent, along with the associated hydrogen chloride.

Historical Context of Thiazole Derivatives in Heterocyclic Chemistry

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber in 1887. On November 18 of that year, these researchers effectively established the foundation for thiazole chemistry under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Their seminal work provided the first systematic definition of thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)ₙNS, establishing their relationship to pyridine analogous to how thiophene relates to benzene.

Hantzsch and Weber's initial investigations involved the cyclization of appropriate precursors, leading to the discovery of both thiazole and isothiazole ring systems. Their methodology included the reaction of α-haloketones with thioamides, a synthetic approach that remains fundamental to modern thiazole chemistry. The historical significance of their work extends beyond the initial discovery, as they also proposed the systematic nomenclature for related heterocyclic compounds, suggesting the terms thiazole, imidazole, and oxazole for the azole derivatives of thiophene, pyrrole, and furan, respectively.

The development of thiazole chemistry experienced significant controversy in its early years, particularly regarding the structural elucidation of thiocyanoacetone and its relationship to thiazole derivatives. A notable scientific dispute arose between Hantzsch and Tcherniac, extending from 1892 to 1928, concerning the true nature of compounds initially described as thiocyanoacetone. This controversy ultimately led to improved synthetic methodologies and a deeper understanding of thiazole isomerization processes, contributing to the refinement of preparative techniques that would later influence the synthesis of complex thiazole derivatives.

Throughout the twentieth century, thiazole derivatives gained prominence in medicinal chemistry due to their presence in naturally occurring compounds and their diverse biological activities. The discovery of thiamine (vitamin B₁), which contains a thiazole ring as a crucial structural component, highlighted the biological significance of this heterocyclic system. This finding stimulated extensive research into synthetic thiazole derivatives, leading to the development of numerous pharmaceutically active compounds.

The evolution of synthetic methodologies for thiazole preparation has been marked by the development of robust cyclization reactions, particularly the Hantzsch thiazole synthesis. This method involves the reaction of α-haloketones or α-haloaldehydes with thioamides under appropriate conditions, providing access to diverse thiazole derivatives. The methodology has been refined over decades to accommodate various substituent patterns and functional group compatibility, enabling the synthesis of complex thiazole derivatives such as this compound.

Discovery and Initial Characterization of the Compound

The discovery and initial characterization of this compound emerged from systematic investigations into chlorinated thiazole derivatives and their potential applications in organic synthesis. The compound was first registered in chemical databases in the early 21st century, reflecting the ongoing interest in halogenated heterocyclic compounds for pharmaceutical and agrochemical applications.

Initial characterization studies focused on establishing the compound's fundamental physical and chemical properties. Spectroscopic analysis confirmed the presence of the thiazole ring system through characteristic nuclear magnetic resonance signals corresponding to the heterocyclic protons and carbons. The chloromethyl substituent was identified through the distinctive chemical shifts associated with the methylene group adjacent to the electronegative chlorine atom. Similarly, the 2-chlorophenyl group was characterized through its aromatic proton and carbon signals, with the chlorine substitution pattern confirmed through coupling constant analysis and chemical shift patterns.

The compound's stability as a hydrochloride salt was established through thermal analysis and crystallographic studies where available. The salt formation provides enhanced stability compared to the free base, facilitating storage and handling under ambient conditions. Storage recommendations typically specify cool, dry conditions to maintain compound integrity over extended periods.

Purity specifications for commercial preparations of this compound generally range from 95% to 98%, as determined by high-performance liquid chromatography and other analytical methods. These purity levels reflect the compound's suitability for research applications and synthetic transformations requiring high-quality starting materials.

The compound's reactivity profile has been investigated through various chemical transformations, revealing the particular reactivity of the chloromethyl group toward nucleophilic substitution reactions. This reactivity makes the compound valuable as an intermediate in the synthesis of more complex molecular structures, particularly those requiring the introduction of thiazole moieties into larger molecular frameworks. The presence of multiple reactive sites, including both the chloromethyl group and the aromatic chlorine, provides opportunities for selective functionalization depending on reaction conditions and reagent choice.

The initial applications of this compound centered on its utility as a synthetic intermediate in organic chemistry. The compound's dual chlorine substituents provide multiple points for chemical modification, enabling the construction of diverse molecular architectures through sequential or selective transformations. This versatility has made it a valuable building block in the synthesis of more complex thiazole derivatives with potential pharmaceutical applications.

Research into the compound's behavior under various reaction conditions has revealed its compatibility with standard organic synthetic protocols, including nucleophilic substitution, cross-coupling reactions, and other transformations commonly employed in heterocyclic chemistry. The hydrochloride salt form facilitates handling and measurement, particularly in small-scale research applications where precise stoichiometry is crucial for successful synthetic outcomes.

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS.ClH/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12;/h1-4,6H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJHRJJKQVXXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride is synthesized via several methods that typically involve chlorination reactions of thiazole derivatives. The compound has a molecular formula of C10H8Cl2N2S and a molecular weight of 280.601 g/mol. Its synthesis often requires specific chlorinating agents and solvents, ensuring high purity yields.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | E. coli | 15 |

| 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | S. aureus | 18 |

Anti-inflammatory Properties

Thiazole compounds have been investigated for their anti-inflammatory effects. A study focused on the modification of thiazole derivatives indicated that compounds with similar structures could inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), enzymes involved in inflammatory processes.

Drug Development

The compound has been explored as a scaffold for developing new drugs targeting neurodegenerative diseases such as Alzheimer's disease. Its structural features allow for modifications that enhance acetylcholinesterase inhibitory activity.

- Case Study : A recent study synthesized a series of thiazole-based compounds, revealing that some derivatives exhibited promising acetylcholinesterase inhibition with IC50 values below 5 µM, indicating potential for treating cognitive decline associated with Alzheimer's disease.

Antiparasitic Activity

Research has also highlighted the potential of thiazole derivatives in treating neglected tropical diseases caused by parasites. Compounds derived from thiazoles have shown activity against Trypanosoma brucei and Leishmania species.

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | Trypanosoma brucei | 3.5 |

| Thiazole Derivative B | Leishmania donovani | 4.0 |

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the target organism. The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride with analogous compounds:

Structural and Physicochemical Comparisons

Biological Activity

Overview

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride is a synthetic compound belonging to the thiazole family, characterized by its unique molecular structure that includes a chloromethyl group and a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Chemical Formula : C10H8Cl2N2S

- Molecular Weight : 244.14 g/mol

- CAS Number : 588676-51-1

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2N2S |

| Molecular Weight | 244.14 g/mol |

| CAS Number | 588676-51-1 |

| IUPAC Name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole;hydrochloride |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the modulation of protein function and cellular signaling pathways. Additionally, the thiazole ring can interact with enzymes and receptors, further influencing biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Antibacterial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .

- Antifungal Activity : The compound also shows promising antifungal activity, with MIC values reported at 0.11 mg/mL against various fungal strains, outperforming traditional antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). It was noted that treatment with this compound induced cell cycle arrest and increased apoptosis markers such as the Bax/Bcl-2 ratio and caspase levels .

- Comparative Efficacy : In a comparative study involving various thiazole derivatives, certain modifications significantly enhanced anticancer activity. For example, compounds with specific substituents showed IC50 values as low as 5.36 µg/mL against MCF-7 cells, indicating potent antitumor efficacy .

Study on Anticancer Agents

A series of experiments were conducted to evaluate the efficacy of thiazole-based compounds against cancer cell lines:

- Compound Variants : Various derivatives were synthesized with different substituents on the thiazole ring. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

- Mechanistic Insights : The study revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting a multi-faceted mechanism of action.

Antimicrobial Evaluation

In another study focused on antimicrobial properties:

- Testing Methodology : A range of thiazole derivatives was tested against both Gram-positive and Gram-negative bacteria using standard broth microdilution methods.

- Results Summary : The most active compounds demonstrated MIC values significantly lower than those of established antibiotics, indicating their potential as new therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride?

The compound can be synthesized via Hantzsch condensation , where thiosemicarbazones react with α-haloketones (e.g., 2-bromo-4’-chloroacetophenone) under controlled conditions to form the thiazole core . Alternatively, a two-step approach involving chlorobenzaldehyde and methyl thioacetate, followed by hydrogenation, may yield intermediates that can be functionalized to the target compound . Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), temperature (60–80°C), and catalyst presence (e.g., triethylamine) to enhance yield and purity.

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloromethyl and chlorophenyl groups).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry (MS) : Confirm molecular weight (227.15 g/mol) via ESI-MS or MALDI-TOF .

- Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous structural confirmation, as demonstrated for related thiazoles (R factor < 0.07, data-to-parameter ratio > 13:1) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when employing different synthetic routes?

Yield variations often arise from differences in substrate reactivity (e.g., electron-withdrawing substituents on phenyl groups) or reaction kinetics . Systematic optimization using Design of Experiments (DoE) can isolate critical variables:

- Catalyst loading (e.g., 0.1–1.0 eq. of triethylamine) .

- Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients .

- Post-reaction purification methods (e.g., column chromatography vs. recrystallization) .

Q. What are the challenges in obtaining high-quality single crystals for X-ray diffraction studies of this compound?

- Solvent Selection : Use slow evaporation with polar aprotic solvents (e.g., DMSO or DMF) to promote crystal growth.

- Temperature Control : Gradual cooling (0.5°C/min) minimizes lattice defects.

- Crystal Stability : Hydrochloride salts may require humidity-controlled environments to prevent deliquescence. Published studies achieved success with R factors < 0.07 by optimizing these parameters .

Q. What mechanistic pathways explain the formation of the thiazole ring during synthesis?

The Hantzsch thiazole synthesis proceeds via nucleophilic attack of a thioamide on an α-haloketone, followed by cyclodehydration. For 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole:

- Step 1 : Thiosemicarbazone formation from 2-chlorophenylthioamide and hydrazine.

- Step 2 : Condensation with 2-bromo-1-(chloromethyl)ethanone generates the thiazole ring, with HCl elimination . Computational studies (DFT) can model transition states to refine mechanistic understanding .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.